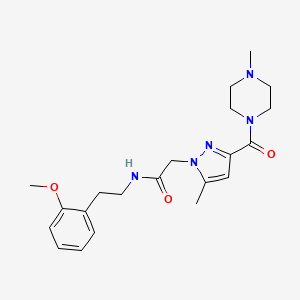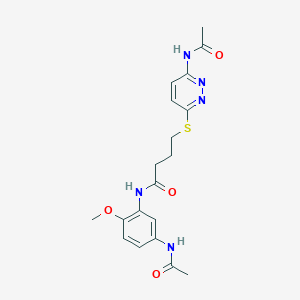
N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide, also known as AMPTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
科学的研究の応用
Antitumor Activity
Compounds with similar structures have been explored for their antitumor properties. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against various cancer cell lines, including HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. These compounds induce cell apoptosis and cause G1-phase arrest in the cell division cycle, highlighting their potential as anticancer agents (Wu et al., 2017).
Neuroprotection
Neuroprotective agents are crucial in the fight against neurodegenerative diseases like Alzheimer's. N-acylaminophenothiazines have demonstrated multifunctional profiles as effective neuroprotectants and selective butyrylcholinesterase inhibitors. These compounds protect neurons against damage caused by both exogenous and mitochondrial free radicals, modulate cytosolic calcium concentration, and exhibit low toxicity. They also show promise in protecting human neuroblastoma cells against various toxicities, such as calcium overload and Aβ peptide-induced damage, which are relevant to Alzheimer's disease research (González-Muñoz et al., 2011).
Enzyme Inhibition
The study of enzyme inhibitors is vital for developing drugs targeting various diseases. Some compounds, similar in structure to N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide, have been researched for their potential as enzyme inhibitors. For example, aminothiazoles, thiazolylacetonitrile, and other derivatives containing naproxenoyl moiety have shown anti-inflammatory properties by potentially inhibiting cyclooxygenase and lipoxygenase pathways, suggesting their utility in developing new anti-inflammatory agents (Thabet et al., 2011).
特性
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(6-acetamidopyridazin-3-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-12(25)20-14-6-7-16(28-3)15(11-14)22-18(27)5-4-10-29-19-9-8-17(23-24-19)21-13(2)26/h6-9,11H,4-5,10H2,1-3H3,(H,20,25)(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTTYJFMGMEKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-4-((6-acetamidopyridazin-3-yl)thio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

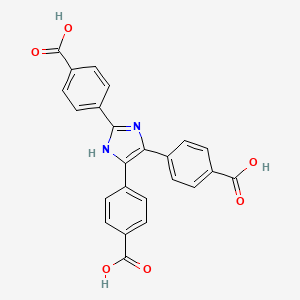

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)
![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2745132.png)
![3-(12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)benzenesulfonyl fluoride](/img/structure/B2745133.png)
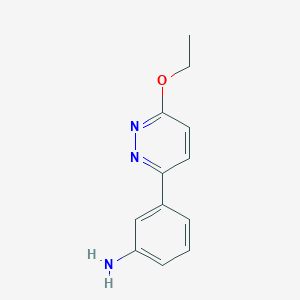
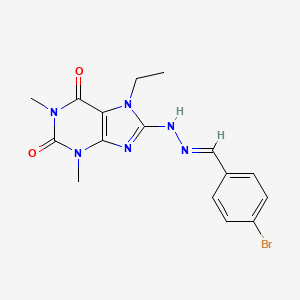
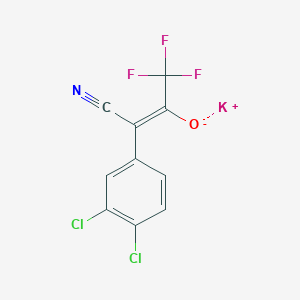
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
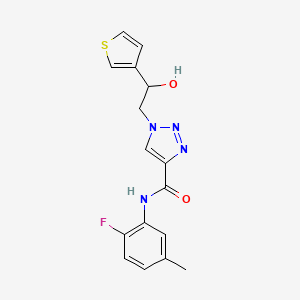
![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)
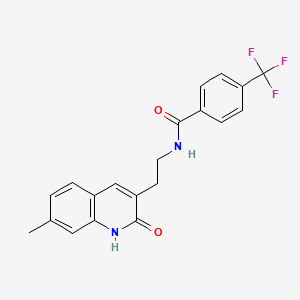
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)
